molecular formula C34H21B B1290077 2-Bromo-9,10-bis(2-naphthalenyl)anthracene CAS No. 474688-76-1

2-Bromo-9,10-bis(2-naphthalenyl)anthracene

Cat. No. B1290077
M. Wt: 509.4 g/mol
InChI Key: NNVPXSAMRFIMLP-UHFFFAOYSA-N
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Patent
US07833632B2

Procedure details

In an argon atmosphere, 100 mL of dehydrated THF were added to 10 g (20 mmol) of 2-bromo-9,10-di(2-naphtyl)anthracene, and the temperature of the mixture was cooled to −78° C. Then, 14 mL of n-butyllithium (in hexane, 1.6 mol/L) were dropped. After the mixture had been stirred at −78° C. for 1 hour, the temperature of the mixture was increased to 0° C. The temperature of the mixture was cooled to −78° C. again, and 6.6 mL (60 mmol) of trimethoxyborane were added. The mixture was stirred at −78° C. for 1 hour, and was then stirred at room temperature for 2 hours. 100 mL of 10-mass % hydrochloric were added, and the whole was stirred for 1 hour, followed by filtration. The resultant solid was washed with toluene to obtain 4.7 g of 9,10-diphenylanthracene-2-boronic acid (50% yield).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]([C:26]3[CH:35]=[CH:34][C:33]4[C:28](=CC=CC=4)[CH:27]=3)[C:6]3[C:11]([C:12]=2[C:16]2[CH:25]=[CH:24][C:23]4[C:18](=CC=CC=4)[CH:17]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1.C([Li])CCC.C[O:42][B:43]([O:46]C)OC>C1COCC1>[C:26]1([C:5]2[C:6]3[C:11]([C:12]([C:16]4[CH:17]=[CH:18][CH:23]=[CH:24][CH:25]=4)=[C:13]4[C:4]=2[CH:3]=[C:2]([B:43]([OH:46])[OH:42])[CH:15]=[CH:14]4)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:35]=[CH:34][CH:33]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was increased to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was cooled to −78° C. again
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
was then stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
100 mL of 10-mass % hydrochloric were added
STIRRING
Type
STIRRING
Details
the whole was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
The resultant solid was washed with toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C2=CC=CC=C2C(=C2C=CC(=CC12)B(O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.